![molecular formula C6H11ClF3NO B1395345 4-(Trifluoromethyl)oxan-4-amine hydrochloride CAS No. 1354961-50-4](/img/structure/B1395345.png)
4-(Trifluoromethyl)oxan-4-amine hydrochloride
Overview
Description
4-(Trifluoromethyl)oxan-4-amine hydrochloride, also known as 4-TOMA hydrochloride, is a trifluoromethylated oxan-4-amine derivative. It is a versatile compound that has been used in a variety of scientific research applications. Additionally, this paper will explore the various future directions of 4-TOMA hydrochloride.
Scientific Research Applications
Drug Discovery
4-(Trifluoromethyl)oxan-4-amine hydrochloride: is utilized in the synthesis of various pharmacologically active molecules. Its trifluoromethyl group is particularly significant in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of potential drug candidates . This compound can serve as a building block in the design of new drugs, especially in the development of small molecule therapeutics.
Materials Science
In materials science, this compound’s unique structural properties make it an interesting candidate for the development of novel materials. Its incorporation into polymers or coatings could potentially lead to materials with improved durability and chemical resistance.
Organic Synthesis
As a versatile reagent in organic synthesis, 4-(Trifluoromethyl)oxan-4-amine hydrochloride can be used to introduce the trifluoromethyl group into organic molecules. This is particularly valuable in synthesizing compounds with increased lipophilicity, which can affect the pharmacokinetics of drugs .
Chemical Research
This compound is also important in chemical research, where it can be used to study the effects of fluorination on chemical compounds. The trifluoromethyl group can significantly alter the electronic properties of molecules, making them useful probes in chemical analysis .
Pharmacology
In pharmacology, 4-(Trifluoromethyl)oxan-4-amine hydrochloride can be used as a reference standard in analytical studies to understand the pharmacokinetics and pharmacodynamics of new drug candidates. It can also aid in the quantification of drug metabolites in biological samples .
Medicinal Chemistry
The compound’s role in medicinal chemistry is crucial, as it can be used to modify the pharmacophore of drug molecules, potentially leading to the discovery of new therapeutic agents with enhanced efficacy and safety profiles .
Analytical Chemistry
In analytical chemistry, 4-(Trifluoromethyl)oxan-4-amine hydrochloride can be employed in the development of analytical methods. It can serve as a calibration standard in various chromatographic and spectroscopic techniques, ensuring accurate and reliable results .
Biochemistry
Lastly, in biochemistry, the compound can be used to study enzyme-substrate interactions, especially in enzymes that are known to interact with fluorinated substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
properties
IUPAC Name |
4-(trifluoromethyl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)1-3-11-4-2-5;/h1-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTXHERLFKABLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712434 | |
Record name | 4-(Trifluoromethyl)oxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)oxan-4-amine hydrochloride | |
CAS RN |
1354961-50-4 | |
Record name | 4-(Trifluoromethyl)oxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)oxan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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